molecular formula C11H12N2O B15261029 3-(3-Aminophenyl)oxolane-3-carbonitrile

3-(3-Aminophenyl)oxolane-3-carbonitrile

Cat. No.: B15261029
M. Wt: 188.23 g/mol
InChI Key: LACFTMYXPCWPEA-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)oxolane-3-carbonitrile (CAS 2024922-68-5) is a chemical building block with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound features an oxolane (tetrahydrofuran) ring and both amine and nitrile functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound requires specific storage conditions; it should be kept in a dark place under an inert atmosphere at 2-8°C to ensure stability . In research settings, related aminophenyl-substituted carbonitrile scaffolds are of significant interest for the rational design and synthesis of mechanism-based inactivators for enzyme targets . For instance, such compounds have been investigated in the development of highly selective and potent inhibitors for targets like human ornithine aminotransferase (hOAT), which is a recognized metabolic regulator and potential therapeutic target for cancers including hepatocellular carcinoma (HCC) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(3-aminophenyl)oxolane-3-carbonitrile

InChI

InChI=1S/C11H12N2O/c12-7-11(4-5-14-8-11)9-2-1-3-10(13)6-9/h1-3,6H,4-5,8,13H2

InChI Key

LACFTMYXPCWPEA-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C#N)C2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)oxolane-3-carbonitrile typically involves the reaction of 3-aminophenyl derivatives with oxolane-3-carbonitrile under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)oxolane-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(3-Aminophenyl)oxolane-3-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)oxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, leading to biological effects. The nitrile group may also play a role in its reactivity and interactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular properties of 3-(3-Aminophenyl)oxolane-3-carbonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity/Solubility Notes
This compound C₁₀H₁₂N₂O 176.22 Oxolane ring, nitrile, 3-aminophenyl Polar due to nitrile and amine; moderate solubility in polar solvents (e.g., methanol, DMF)
(3R)-oxolane-3-carbonitrile C₄H₇NO 85.10 Chiral oxolane, nitrile Compact structure; higher volatility; limited solubility in water
N-(thiolan-3-yl)hexa-2,4-dienamide C₁₀H₁₅NOS 197.29 Thiolane (sulfur analog of oxolane), hexadienamide Lipophilic due to sulfur; conjugation in dienamide enhances UV activity
2-(3-Aminophenyl)-3-[6-methyl-5(4H)-3-thio-1,2,4-triazin-4-yl]quinazolin-4(3H)-one C₂₀H₁₇N₇OS 403.46 Quinazolinone core, triazine-thio, 3-aminophenyl Poor solubility in polar solvents; planar structure facilitates π-π stacking

Reactivity and Functional Group Analysis

  • Nitrile Group: The nitrile in this compound is a strong electrophile, susceptible to hydrolysis (forming amides or carboxylic acids) or nucleophilic addition. This contrasts with (3R)-oxolane-3-carbonitrile, which lacks the 3-aminophenyl group and thus has fewer sites for secondary reactions .
  • 3-Aminophenyl Group: The aromatic amine enables coupling reactions (e.g., diazotization) or hydrogen bonding, similar to the quinazolinone derivative in . However, the quinazolinone compound’s triazine-thio group introduces additional reactivity toward nucleophiles, as demonstrated in its reaction with sugars to form N-glycopyranosylamines (59–56% yields) .

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